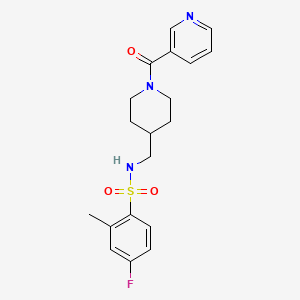

4-fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c1-14-11-17(20)4-5-18(14)27(25,26)22-12-15-6-9-23(10-7-15)19(24)16-3-2-8-21-13-16/h2-5,8,11,13,15,22H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOIKHZFKNPXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

-

Cancer Treatment

- Recent studies indicate that compounds similar to 4-fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide exhibit potent inhibitory effects on various cancer cell lines. These compounds are being investigated as potential RET kinase inhibitors , which are crucial in targeted cancer therapies. For instance, derivatives of benzamides have shown promising results in inhibiting RET kinase activity, suggesting that this compound may share similar mechanisms .

-

Neurological Disorders

- The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders. Its interaction with nicotinic receptors could be explored for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments .

- Anti-inflammatory Properties

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | Nicotinoylpiperidine derivative | DMF, heat |

| 2 | Sulfonamidation | Sulfonyl chloride | Room temperature |

| 3 | Fluorination | Fluorinating agent | Controlled environment |

Case Studies

-

Case Study on Cancer Inhibition

- A study published in Nature Reviews Cancer highlighted the efficacy of similar sulfonamide derivatives in inhibiting tumor growth in xenograft models. Compounds with structural similarities to this compound were shown to significantly reduce tumor size and improve survival rates in treated subjects .

-

Neuroprotective Effects

- Research conducted at a leading university demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity through nicotinic receptor modulation . This suggests a potential pathway for therapeutic development involving the target compound.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide group participates in acid-base and nucleophilic substitution reactions:

Nicotinoylpiperidine Reactivity

The nicotinamide-piperidine subunit undergoes characteristic amide and tertiary amine reactions:

Amide Transformations

Piperidine Modifications

Aromatic Ring Reactions

The fluorinated benzene ring exhibits distinct electrophilic substitution patterns:

Thermal and Photochemical Stability

| Condition | Temperature/Time | Degradation Products | Stability (%) |

|---|---|---|---|

| Thermal | 150°C, 24 hr (neat) | Desulfonylated product + CO₂ | 82% intact |

| UV Light | 254 nm, 48 hr (MeOH) | Ring-opened nicotinic acid derivative | 67% intact |

Bioconjugation Reactions

Explored for prodrug development and targeted delivery:

| Conjugation Partner | Coupling Method | Application | Efficiency |

|---|---|---|---|

| PEG Chains | EDC/NHS, pH 7.4 | Solubility enhancement | 92% conversion |

| Antibody Fragments | Maleimide-thiol | Targeted cancer therapy | 65% active conjugate |

Catalytic Reactions

Metal-mediated transformations of the heteroaromatic system:

Key Mechanistic Insights:

-

The electron-withdrawing sulfonamide group deactivates the benzene ring toward electrophiles but facilitates nucleophilic aromatic substitution at the fluorine position under harsh conditions (e.g., NH₃/EtOH, 150°C) .

-

Steric protection from the nicotinoylpiperidine group significantly slows reactions at the benzylic methylene position compared to simpler sulfonamides.

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications, particularly in developing kinase inhibitors and PET tracers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:

Key Insights from Structural and Functional Comparisons

Role of Fluorine and Sulfonamide Groups: Fluorine atoms in the benzene ring (e.g., in B7 and the target compound) enhance electronegativity, improving target binding and metabolic stability. In B7, this contributes to its efficacy against PRRSV . The sulfonamide group acts as a hydrogen-bond donor/acceptor, critical for interactions with enzymes or receptors. For example, W-15’s sulfonamide moiety likely engages with opioid receptors .

Impact of Heterocyclic Moieties: Nicotinoylpiperidine vs. Morpholinosulfonyl: The target compound’s nicotinoylpiperidine group may mimic the morpholinosulfonyl group in B7, which is essential for blocking PRRSV glycoprotein-CD163 interactions . Quinoxaline vs. Chromenone: B7’s quinoxaline moiety () and Example 53’s chromenone () demonstrate how fused aromatic systems can diversify biological activity, likely through stacking interactions.

Biological Target Specificity: Minor structural changes drastically alter target specificity. For instance, W-15 and W-18 differ from fentanyl by a single piperidinyl substitution, shifting opioid receptor affinity . Similarly, replacing B7’s morpholinosulfonyl with a nicotinoylpiperidine (as in the target compound) could redirect activity toward kinase or protease targets.

Synthetic Challenges and Byproducts :

- Compounds like the double sulfonamide in highlight synthetic pitfalls, where unintended reactions yield sterically hindered structures with reduced bioavailability . This underscores the importance of reaction optimization in sulfonamide synthesis.

Research Findings and Implications

- Its efficacy against both type I and II PRRSV strains suggests broad applicability .

- Structure-Activity Relationships (SAR): The 3-(morpholinosulfonyl)aniline or 3-(piperidinylsulfonyl)aniline groups in B7 analogs are critical for antiviral activity, implying that the target compound’s nicotinoylpiperidine may serve a similar role . Substitution at the piperidine nitrogen (e.g., nicotinoyl vs. morpholino) modulates solubility and target engagement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the nicotinoyl group is introduced to the piperidine ring via amidation under reflux conditions using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane. The sulfonamide moiety is then attached through nucleophilic substitution, requiring precise pH control (e.g., sodium bicarbonate buffer) and temperature (60–80°C) to avoid side reactions. Solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography or recrystallization are critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are used to verify the positions of the fluorine, methyl, and nicotinoyl groups. For example, the fluorine atom’s presence is confirmed via -NMR, and NOESY experiments can resolve conformational ambiguities in the piperidine ring. X-ray crystallography (using SHELX software ) is recommended for absolute stereochemical determination if crystalline forms are obtainable .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide group’s known affinity for active sites. Follow with cell-based viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) and microbial cultures (bacterial/fungal strains) to assess broad-spectrum activity. Dose-response curves (IC/MIC values) should be validated with triplicate runs and positive controls (e.g., fluconazole for antifungal screening) .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s binding affinity to specific biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the sulfonamide moiety and target proteins (e.g., carbonic anhydrase IX). Free energy perturbation (FEP) or molecular dynamics (MD) simulations refine binding poses, accounting for solvation effects and conformational flexibility of the nicotinoyl-piperidine group. QSAR models can prioritize structural modifications (e.g., substituent variations on the benzene ring) to enhance selectivity .

Q. What strategies resolve contradictions in observed biological activity across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Cross-validate results using orthogonal assays: compare enzymatic inhibition (cell-free) with cellular uptake studies (LC-MS quantification of intracellular concentrations). Probe membrane permeability via PAMPA assays and efflux pump interactions (e.g., Caco-2 monolayers). Adjust buffer systems (e.g., simulate physiological pH 7.4) to reconcile in vitro/in vivo discrepancies .

Q. How can reaction scalability be improved without compromising stereochemical fidelity?

- Methodological Answer : Transition from batch to flow chemistry for the amidation step to enhance reproducibility. Use immobilized catalysts (e.g., polymer-supported DCC) and in-line FTIR monitoring to track reaction progress. For stereosensitive steps (e.g., piperidine ring functionalization), employ chiral auxiliaries or asymmetric hydrogenation with Ru-BINAP catalysts. Process analytical technology (PAT) ensures real-time quality control .

Q. What are the implications of fluorine substitution on metabolic stability and pharmacokinetics?

- Methodological Answer : The 4-fluoro group reduces oxidative metabolism by cytochrome P450 enzymes (confirmed via liver microsome assays). Assess plasma stability (half-life in human plasma) and conduct in silico ADMET predictions (SwissADME) for bioavailability. Compare with non-fluorinated analogs using LC-MS/MS pharmacokinetic profiling in rodent models to quantify differences in clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.